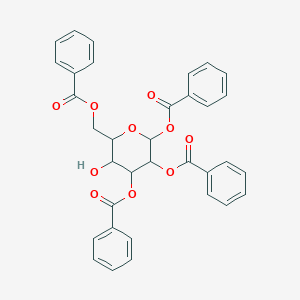

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a category of organic compounds known for their complex synthesis and multifaceted properties. While the direct analysis of "(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate" is not available, related studies on similar compounds provide valuable information on synthesis methods, structural analysis, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including the use of key intermediates and various chemical reactions to achieve the desired molecular structure. For instance, the synthesis of trihydroxyphenylpropenes from vanillin and 3,5-dimethoxytoluene showcases the complexity of synthesizing multi-functionalized organic compounds (Hill, Macaulay, & MacLachlan, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is often determined using techniques such as X-ray crystallography. This allows for the detailed visualization of the molecular geometry and the confirmation of synthesized structures, providing insights into the arrangement of atoms within the compound.

Chemical Reactions and Properties

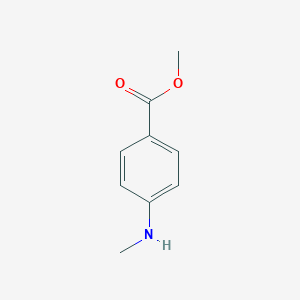

Chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, studies on the photophysical properties of methyl hydroxy benzoate derivatives reveal how substituents affect the compounds' luminescence and quantum yields, indicating the complex interplay between structure and chemical behavior (Kim et al., 2021).

科学的研究の応用

Synthesis of Trihydroxyphenylpropene Derivatives

The synthesis of various trihydroxyphenylpropene derivatives involves key intermediates like methyl 2,3,5-tribenzyloxybenzoate, highlighting the importance of benzoate derivatives in chemical synthesis processes (Hill et al., 1987).

Chromatographic Chiral Resolution

Cellulose tribenzoate derivatives, including modifications on phenyl groups, demonstrate chiral recognition abilities as stationary phases for high-performance liquid chromatography, indicating their utility in chromatographic separation techniques (Okamoto et al., 1987).

Environmental and Photostability Studies

Photolysis of Herbicides

Studies on tribenuron-methyl, a sulfonylurea herbicide, involve understanding its photolysis on various surfaces like glass, soil, and plant surfaces. This sheds light on the environmental behavior of benzoate derivatives (Bhattacharjeel & Dureja, 2002).

Supramolecular Chemistry and Host-Guest Systems

Hexasulfanyl Analogues of Cyclotriveratrylene

The synthesis of hexasulfanyl analogues of cyclotriveratrylene, involving steps from methyl 3,4-di(hydroxy)benzoate, highlights the role of benzoate derivatives in the formation of supramolecular cavitand hosts, which are significant in host-guest chemistry (Little et al., 2014).

Synthesis of Radiotracers for Medical Imaging

Synthesis of CK1 Inhibitors as PET Radiotracers

The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, involving benzoate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging highlights the significance of benzoate derivatives in the development of diagnostic agents (Gao et al., 2018).

特性

IUPAC Name |

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucopyranose 1,2,3,6-Tetrabenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)